Oreoch-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FIHHIIGGLFSVGKHIHGLIHGH |
Origin of Product |
United States |
Detailed Research Findings
Research on Oreoch-1 has provided specific data regarding its activity against bacterial and viral targets, as well as its cytotoxicity.
Antibacterial Activity:
Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various Staphylococcus strains. For instance, an antibacterial activity in the range of 6.25–25 μM has been reported, with a general bacteriostatic effect observed. mims.comnih.gov S. aureus ATCC 6538 demonstrated greater susceptibility compared to other tested standard bacteria, with an MIC80 of 6.25 μM. nih.govsensus.org Biofilm-negative and -positive S. epidermidis cells showed an MIC80 of 12.5 μM, while biofilm-producer S. aureus had an MIC80 of 25 μM. nih.govsensus.org
Table 1: Antibacterial Activity of this compound (Selected Strains)
| Bacterial Strain | MIC Range (μM) | MBC (μM) | MIC80 (μM) | Effect |
| S. aureus ATCC 6538 | 6.25–25 | >25 | 6.25 | Bacteriostatic |
| S. epidermidis (Biofilm-negative) | 6.25–25 | >25 | 12.5 | Bacteriostatic |
| S. epidermidis (Biofilm-positive) | 6.25–25 | >25 | 12.5 | Bacteriostatic |
| S. aureus (Biofilm-producer) | 6.25–25 | >25 | 25 | Bacteriostatic |
Antibiofilm Activity:
This compound has demonstrated the ability to inhibit biofilm formation, particularly in S. aureus. At 1×MIC and sub-MIC concentrations (1/2-1/8×MIC), the peptide inhibited S. aureus ATCC 25923 biofilm formation in a dose-dependent manner, with inhibitory rates of 41.6% at 25 μM and 36.6% at 12.5 μM. nih.govsensus.org The effect on S. epidermidis ATCC 35984 biofilm was less pronounced. nih.govsensus.org
Table 2: Inhibition of Biofilm Formation by this compound against S. aureus ATCC 25923
| This compound Concentration (μM) | Biofilm Impairment Rate (%) |
| 25 (1×MIC) | 41.6 |
| 12.5 (1/2×MIC) | 36.6 |
Note: Data based on crystal violet staining. nih.govsensus.org
Antiviral Activity:
This compound has shown strong antiviral effects against several enveloped animal viruses at micromolar concentrations. fishersci.selipidmaps.org The IC50 values varied depending on the virus and treatment conditions. The greatest antiviral effect was observed against SBV. lipidmaps.org The mechanism involves interference with viral entry and direct interaction with the viral envelope. fishersci.selipidmaps.org
Table 3: Antiviral Activity of this compound (Selected Viruses and Conditions)
| Virus | Cell Line | Treatment Condition | IC50 (μM) |
| CDV | Vero | Virus pre-treatment | ~12.5 |
| CDV | Vero | Co-treatment | 7.5 |
| CpHV-1 | MDBK | Virus pre-treatment | 6.25 |
| BoHV-1 | MDBK | Virus pre-treatment | 12.5 |
| SBV | BHK-21 | Virus pre-treatment | 4 |
| SBV | BHK-21 | Co-treatment | 5 |
Cytotoxicity:
Evaluation of this compound's cytotoxicity on human colon carcinoma cells (Caco-2) indicated a favorable profile at concentrations effective against bacteria, suggesting a potential therapeutic window. nih.govsensus.orgciteab.com
Structural Elucidation and Characterization of Oreoch 1
Primary Sequence Determination Methodologies
The primary structure of Oreoch-1 was initially deduced from the cDNA sequences of piscidin-like AMPs isolated from Oreochromis niloticus. nih.govplos.org These genetic studies identified a family of related peptides, including this compound, revealing their amino acid composition.
The amino acid sequence for this compound is: FIHHIIGGLFSVGKHIHGLIHGH
For detailed functional and structural studies, this compound is typically produced via solid-phase peptide synthesis. nih.govnih.gov This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesized peptide is then cleaved from the resin, purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed. A common modification for synthetic this compound used in research is C-terminal amidation, which can enhance stability and biological activity. nih.gov The final product's molecular weight is verified by mass spectrometry to ensure it matches the theoretical mass calculated from its amino acid sequence. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | FIHHIIGGLFSVGKHIHGLIHGH |
| Number of Residues | 23 |
| Molecular Weight (Monoisotopic) | ~2523.4 Da (amidated C-terminus) |
| Theoretical pI | 10.37 |
| Net Charge at pH 7 | +5 |
**3.2. Advanced Spectroscopic Techniques for Secondary and Tertiary Structure Analysis
While a specific, publicly deposited NMR structure for this compound is not currently available, NMR spectroscopy is a principal technique for determining the three-dimensional structures of peptides in solution. For piscidins, NMR studies are crucial for understanding their conformation, particularly their interaction with membrane-mimicking environments like micelles.
For instance, the solution structure of a related peptide from the same species, Tilapia Piscidin 4 (TP4), was determined using NMR in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. pdbj.org Such studies typically involve a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proximities between protons that are less than 5 Å apart. uzh.chutexas.eduspringernature.com These NOE-derived distance restraints, combined with dihedral angle restraints from coupling constants, are used to calculate an ensemble of structures that represent the peptide's conformation in solution. For piscidins like this compound, these studies generally reveal a flexible, random coil structure in aqueous solution, which transitions into a well-defined amphipathic α-helix upon interaction with a lipid environment. pdbj.org
Circular Dichroism (CD) spectroscopy is a widely used method to rapidly assess the secondary structure of peptides in various environments. nih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature for different secondary structure elements.
Although specific CD spectra for this compound are not widely published, studies on related piscidins provide clear expectations. researchgate.netresearchgate.net In an aqueous buffer, this compound is expected to exhibit a CD spectrum characteristic of a random coil, with a strong negative band around 200 nm. researchgate.net However, in the presence of membrane mimetics such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), piscidins typically undergo a conformational change. The spectrum shifts to one characteristic of an α-helix, with distinct negative minima near 208 nm and 222 nm, and a strong positive maximum around 192 nm. researchgate.netstanford.edu This conformational transition is a hallmark of many antimicrobial peptides and is critical for their membrane-disrupting activity. Analysis of the ellipticity at 222 nm can be used to quantify the percentage of α-helical content. nih.gov
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like this compound. jic.ac.uk Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) is used for peptide mapping to verify the primary amino acid sequence.
In this approach, the peptide is subjected to enzymatic digestion (e.g., using trypsin or chymotrypsin) to generate smaller fragments. These fragments are then separated by liquid chromatography (LC) and analyzed by the mass spectrometer. The instrument isolates a specific fragment (a precursor ion) and subjects it to collision-induced dissociation (CID), breaking the peptide bonds. The masses of the resulting product ions are measured, creating a fragmentation spectrum. This spectrum contains a series of 'b' and 'y' ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The mass difference between consecutive ions in a series reveals the identity of the amino acid at that position, allowing for the de novo sequencing of the peptide fragment. By analyzing all the fragments, the entire sequence of the original this compound peptide can be confirmed.
Table 2: Theoretical Monoisotopic Masses of Tryptic Fragments for this compound Assuming trypsin cleaves after Lysine (B10760008) (K). This compound contains one lysine residue.
| Fragment | Sequence | Theoretical m/z (monoisotopic, [M+H]⁺) |
|---|---|---|
| T1 | FIHHIIGGLFSVGK | 1519.86 |
| T2 | HIHGLIHGH | 1005.54 |
Crystallographic and Cryo-Electron Microscopy Approaches for Structural Delineation
To date, there are no reported high-resolution structures of this compound determined by X-ray crystallography or cryogenic electron microscopy (cryo-EM). These techniques typically require samples to be in a stable, homogenous conformational state, which is challenging for small, flexible peptides like this compound. Its tendency to be unstructured in aqueous solution and the requirement of a lipid environment to adopt a stable fold make crystallization particularly difficult. Therefore, solution-state NMR and CD spectroscopy remain the primary experimental methods for its structural analysis.
Computational Structure Prediction and Validation
In the absence of high-resolution experimental structures, computational modeling provides valuable insights into the potential three-dimensional conformation of this compound. nih.gov Methods such as homology modeling or ab initio (de novo) prediction can be used to generate structural models. youtube.com Given that this compound is a piscidin, its structure is predicted to be a canonical amphipathic α-helix, especially in a membrane environment. plos.orgnih.gov
A common computational tool used to visualize this property is the Schiffer-Edmundson helical wheel projection. nih.gov This projection illustrates the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. For this compound, the hydrophobic residues (F, I, L, G, V) are positioned on one side of the helix, creating a nonpolar face that can insert into the lipid core of a bacterial membrane. The hydrophilic and charged residues (H, K) are located on the opposite face, allowing interaction with the polar lipid head groups and the aqueous environment. This amphipathic character is a key structural determinant of its antimicrobial activity.
Validation of a computationally predicted model involves assessing its stereochemical quality (e.g., using a Ramachandran plot to check for allowed backbone dihedral angles) and comparing its structural features with available experimental data, such as the α-helical content determined by CD spectroscopy. nih.govyoutube.com
Synthetic Strategies and Chemical Modification of Oreoch 1
Total Chemical Synthesis Approaches for Oreoch-1
Total chemical synthesis of peptides like this compound involves assembling the amino acid building blocks in a specific sequence to form the complete peptide chain. Two primary methodologies are widely employed for this purpose: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), along with hybrid approaches combining aspects of both. bachem.comapeloa.comrsc.org
Solid-Phase Peptide Synthesis (SPPS) Methodologies and Optimization
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a widely used technique for synthesizing peptides. bachem.comresearchgate.netcsic.esbachem.com In SPPS, the growing peptide chain is anchored to an insoluble solid support, typically a resin, at its C-terminus. bachem.comcsic.esbachem.com Amino acids are added sequentially in a stepwise manner, building the peptide chain from the C-terminus to the N-terminus. bachem.comcsic.esbachem.com
The general SPPS cycle involves several key steps:
Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly preferred due to its mild deprotection conditions using a base like piperidine. researchgate.netcsic.espeptide.com
Washing: Removal of excess deprotection reagents and byproducts. bachem.comcsic.esbachem.com
Coupling: Formation of a peptide bond between the newly deprotected amino group and the activated carboxyl group of the next protected amino acid. Coupling agents, such as carbodiimides (e.g., DIC) in combination with additives like Oxyma, are used to facilitate this reaction. nih.govresearchgate.netpeptide.com
Washing: Removal of excess activated amino acid and coupling reagents. bachem.comcsic.esbachem.com
This cycle is repeated for each amino acid in the sequence until the full peptide is assembled on the resin. bachem.comcsic.esbachem.com Following chain elongation, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). csic.esnovoprolabs.com The synthesized peptide is then purified, commonly by preparative HPLC. nih.govresearchgate.net
For this compound, SPPS has been successfully employed for its chemical synthesis. nih.govresearchgate.net Specifically, the C-terminally amidated form of this compound has been synthesized using the Fmoc strategy with oxyma/DIC as coupling agents. nih.govresearchgate.net The purity of the synthetic peptide is typically validated using techniques like RP-HPLC and mass spectrometry. nih.gov
Optimization of SPPS methodologies for peptides like this compound can involve addressing challenges such as peptide aggregation during synthesis, particularly for sequences prone to self-association. researchgate.net Different resins, coupling reagents, solvents, and synthesis protocols can be explored to improve yield and purity. researchgate.netpeptide.com
Solution-Phase Peptide Synthesis Techniques
Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves carrying out the coupling and deprotection steps in a homogeneous solution. bachem.comrsc.orgresearchgate.net Unlike SPPS, the peptide chain is not attached to a solid support, requiring isolation and purification of intermediates after each coupling step. rsc.orgresearchgate.net
While LPPS can be more labor-intensive due to the need for intermediate purification, it offers advantages for the synthesis of shorter peptides or for large-scale production where solubility issues on a solid support might arise. bachem.comrsc.org Different protecting group strategies, such as Boc/Bzl or Z/tBu, can be employed in solution phase synthesis. bachem.com
Details on specific solution-phase synthesis techniques applied directly to this compound are less prominent in the provided search results compared to SPPS. However, LPPS is a general method for peptide synthesis and could potentially be applied or adapted for this compound, especially for specific fragments or for large-scale manufacturing if solubility and purification challenges can be effectively managed. bachem.comrsc.org
Hybrid Synthetic Routes
Hybrid synthetic routes combine the advantages of both solid-phase and solution-phase peptide synthesis. bachem.comapeloa.comrsc.org This can involve synthesizing peptide fragments using SPPS and then coupling these fragments in solution using techniques like Native Chemical Ligation (NCL) or other fragment condensation methods. bachem.com
Hybrid approaches can be particularly useful for the synthesis of longer or more complex peptides that are difficult to synthesize efficiently using a single method. bachem.com By synthesizing smaller, manageable fragments on solid phase and then coupling them in solution, issues like accumulation of errors and difficulties in handling long chains on resin can be mitigated. bachem.com
While the provided information specifically mentions SPPS for this compound synthesis, hybrid approaches could be explored for the synthesis of this compound or its longer analogs, potentially leading to improved yields and purity for challenging sequences. bachem.comapeloa.com
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of naturally occurring peptides like this compound is a crucial aspect of research aimed at understanding the relationship between structure and activity, improving potency, enhancing stability, or altering specificity. nih.govresearchgate.net Rational design principles guide the modification process, and various strategies are employed for targeted alterations, particularly at the N- and C-termini. nih.govsigmaaldrich.commdpi.comgoogle.com
Rational Design Principles for Structural Modification
Rational design of peptide analogs involves making specific modifications to the amino acid sequence or structure based on an understanding of how these changes might impact the peptide's physicochemical properties and biological activity. nih.govresearchgate.netresearchgate.netresearchgate.net Key principles guiding rational design include:
Modifying Charge and Hydrophobicity: Antimicrobial peptides like this compound often exert their effects through interactions with cell membranes, which are influenced by the peptide's charge and hydrophobicity. nih.govunina.itresearchgate.net Modifications aimed at increasing cationic character or optimizing the balance between hydrophobic and hydrophilic regions can enhance membrane binding and disruptive activity. nih.govunina.itresearchgate.netresearchgate.netresearchgate.net For example, C-terminal amidation increases the positive charge of this compound, contributing to its activity. nih.govunina.it
Altering Secondary Structure: The secondary structure of a peptide, such as the formation of alpha-helices, can be critical for its interaction with targets. researchgate.net Modifications can be designed to promote or stabilize desired secondary structures in specific environments. researchgate.netportlandpress.com
Improving Stability: Peptides can be susceptible to enzymatic degradation. Modifications, such as N-terminal acetylation or C-terminal amidation, can increase stability against exopeptidases. researchgate.netsigmaaldrich.comucsf.edu
Enhancing Specificity: Modifications can be introduced to improve the selectivity of the peptide for target cells or molecules, reducing potential off-target effects or toxicity. researchgate.netresearchgate.net
Introducing Non-Natural Amino Acids: Incorporating non-natural amino acids can introduce novel functionalities or constrain the peptide's conformation, leading to altered properties.
For this compound, the rational design of analogs has involved evaluating the impact of C-terminal amidation on its activity against Staphylococcus strains, demonstrating that this modification can positively modulate interaction with the bacterial cell membrane. nih.gov Studies on other related peptides have also highlighted the importance of modifications like C-terminal amidation for increased efficacy and stability. researchgate.net
Molecular and Cellular Mechanisms of Biological Action of Oreoch 1
Interaction with Pathogen Components and Host Cell Structures
Oreoch-1 has demonstrated the ability to interact directly with viral envelopes and also shows interaction with host cells, depending on the specific virus. unina.itresearcher.liferesearchgate.net
Investigation of Viral Envelope Interactions
Studies have shown a direct interaction between this compound and the viral envelope of enveloped viruses. unina.itresearcher.liferesearchgate.netdp.tech This interaction is likely facilitated by the cationic character of this compound and the negatively charged viral membrane. unina.it The proposed mechanism involves the physical disruption of the lipid bilayer of the viral envelope. unina.it This disruption is thought to be particularly effective in inhibiting the initial stages of viral infection, such as the entry process. unina.it The higher cationic character of this compound, potentially enhanced by amidation of its C-terminal end, may contribute to its potent antiviral activity. unina.it
Elucidation of Host Cell Membrane Interaction Mechanisms
Beyond viral interactions, this compound has also been observed to interact with host cells during infection with certain viruses, such as Canine Distemper Virus (CDV). unina.itresearcher.liferesearchgate.net This interaction with the cell surface during CDV infection could be explained by the presence of specific receptors on the infected cells. unina.it For instance, CDV enters host cells by binding to SLAM and nectin-4 receptors. unina.it It is hypothesized that this compound might interact with these receptors, thereby reducing CDV entry and infection. unina.it However, this effect on host cells was not observed with other viruses tested, including Schmallenberg virus (SBV), Caprine Herpesvirus 1 (CpHV-1), and Bovine Herpesvirus 1 (BoHV-1), suggesting a virus-specific host cell interaction for CDV. unina.it
Cellular Entry and Internalization Pathways
The mechanism of action of this compound involves interfering with viral entry into host cells. unina.itresearcher.liferesearchgate.net Its inhibitory effect likely occurs through a physical interaction with the hydrophobic surfaces of the viral envelope, impeding the entry process. unina.it For viruses like CDV, there is also evidence suggesting that this compound's interaction with host cell receptors may contribute to reduced entry. unina.it Viral entry into host cells can occur through different pathways, including direct fusion at the cell surface or entry via endocytosis. researchgate.netgla.ac.uk While the specific internalization pathway affected by this compound is linked to its interaction with the viral envelope and potentially host cell receptors, detailed studies focusing solely on the cellular internalization pathways modulated by this compound are areas for further research.
Modulation of Intracellular Pathways and Signaling Networks
Current findings suggest that this compound primarily exerts its antiviral effect by inhibiting the initial stages of the viral life cycle, specifically impeding the entry process into the host cell. unina.it Research indicates that this compound does not appear to significantly affect intracellular pathways in the context of the tested animal viruses (SBV, CpHV-1, and BoHV-1). unina.it However, the potential for this compound or its analogs to modulate intracellular pathways and signaling networks in other contexts or against different pathogens warrants further investigation. Intracellular signaling pathways are complex networks that relay signals within a cell, often initiated by external stimuli binding to cell surface receptors. ebi.ac.ukkhanacademy.orgnih.gov Modulation of these pathways can influence various cellular processes, including immune responses and viral replication.
High-Throughput Screening for Identification of Molecular Targets
High-throughput screening (HTS) is a widely used process in drug discovery to rapidly test large libraries of compounds for activity against a specific biological target or to identify compounds with desired biological effects. bmglabtech.comnih.govlabmanager.com While the provided information highlights the antiviral and antibacterial activities of this compound, specific details regarding the use of HTS for the identification of this compound's molecular targets are not explicitly detailed in the search results. HTS typically involves automated testing and various detection strategies to identify "hits" that affect a target. bmglabtech.comlabmanager.com The application of HTS could be a valuable approach in future research to systematically identify the precise molecular targets of this compound on viral or host cell components.
Advanced Mechanistic Studies using Chemical Probes and Reporter Systems
Advanced mechanistic studies often employ tools like chemical probes and reporter systems to gain deeper insights into the molecular interactions and cellular processes affected by a compound. Chemical probes are molecules used to study biological systems, often by interacting with specific targets. Reporter systems are constructs that allow the monitoring of gene expression or other cellular events, often through easily detectable signals like luminescence or fluorescence. frontiersin.orgjmb.or.krnih.gov While the search results describe the use of various experimental techniques to study this compound's activity, such as viral pre-treatment and cell pre-treatment assays unina.it, and techniques like plaque reduction assays unina.it, specific studies detailing the use of custom-designed chemical probes or advanced reporter systems specifically to elucidate the mechanism of this compound are not prominently featured. Techniques like electrophoretic mobility shift assays (EMSA) or dual-luciferase reporter systems are examples of tools used in mechanistic studies to assess molecular interactions and transcriptional activity frontiersin.orgnih.gov, but their specific application to this compound is not described in the provided context.
Biophysical Characterization of this compound Interactions with Biomembranes
This compound, an antimicrobial peptide (AMP) derived from the gills of Nile tilapia (Oreochromis niloticus), exerts its biological effects, particularly its antimicrobial and antiviral activities, significantly through interactions with biological membranes nih.govnih.gov. Biophysical characterization studies are crucial for understanding the molecular details of how this compound interacts with lipid bilayers, which form the fundamental structure of cell membranes nih.gov. These studies provide insights into the mechanisms underlying membrane disruption or perturbation, which can lead to the observed biological outcomes.
Antimicrobial peptides like this compound are often cationic, a characteristic that facilitates their initial interaction with the negatively charged surfaces of bacterial membranes nih.govnih.gov. This electrostatic attraction is a key factor in the peptide's ability to target and interact with microbial cells while exhibiting lower toxicity towards neutral mammalian membranes nih.gov. The interaction between AMPs and bacterial membrane lipids can lead to profound effects on the peptide's activity researchgate.net.
Research into this compound and similar AMPs suggests mechanisms involving direct interaction with the lipid bilayer, potentially leading to membrane permeation and disruption nih.govresearchgate.net. For instance, studies on an amidated analog of this compound indicated that this modification, which results in a more positively charged sequence, can positively modulate the interaction with the bacterial cell membrane nih.gov. The C-terminal amidation is a common feature in many cationic AMPs and is thought to enhance stability and modulate membrane interaction researchgate.net.
While specific detailed biophysical studies solely focused on this compound's interaction with various model membrane systems (such as liposomes or supported lipid bilayers) are not extensively detailed in the provided search results, the general principles observed for other AMPs likely apply ucl.ac.bemdpi.com. These principles include:
Electrostatic Interactions: The initial binding of the cationic peptide to the anionic headgroups of membrane lipids, particularly prevalent in bacterial membranes nih.govnih.gov.
Insertion into the Lipid Bilayer: Following initial binding, the peptide may insert into the hydrophobic core of the membrane. This insertion can be influenced by factors such as peptide amphipathicity, secondary structure (e.g., α-helix), and the lipid composition of the membrane nih.govresearchgate.netresearchgate.net.
Membrane Perturbation and Disruption: The insertion and accumulation of peptides within the membrane can lead to various forms of membrane damage, including pore formation, carpet-like disruption, or thinning of the bilayer, ultimately compromising membrane integrity and function researchgate.netresearchgate.netmdpi.com. The extent and mechanism of disruption can depend on peptide concentration and membrane properties researchgate.netmdpi.com.
Studies on the antiviral activity of this compound have also provided insights into its membrane interactions. For enveloped viruses, this compound's interaction with the negatively charged viral membrane can lead to the physical disruption of the lipid bilayer in the viral envelope, interfering with the viral entry process unina.it. Furthermore, in the case of Canine Distemper Virus (CDV) infection, this compound appears to exert a dual effect by targeting both viral and host cell membranes, suggesting potential interactions with specific receptors on the cell surface unina.it.
Biophysical techniques commonly used to characterize peptide-membrane interactions include:
Hemolysis assays: Used to evaluate the lytic effect of peptides on red blood cell membranes, providing an indication of potential cytotoxicity towards mammalian cells nih.govunina.it. Studies with this compound showed low levels of hemolysis at concentrations below its effective antiviral concentrations unina.it.
Fluorescence spectroscopy: Can be used to study peptide binding to membranes and the resulting changes in membrane fluidity or integrity escholarship.org.
Solid-state NMR: Provides detailed information about the peptide's structure and dynamics within the lipid bilayer and the effects of the peptide on lipid acyl chain order and headgroup conformation researchgate.net.
Microscopy techniques (e.g., electron microscopy, atomic force microscopy): Allow visualization of membrane damage or structural changes induced by peptide interaction researchgate.netucl.ac.be.
While specific quantitative data tables detailing this compound's effects on membrane properties like fluidity, thickness, or surface potential from the search results are limited, the observed biological activities strongly imply significant biophysical interactions with lipid membranes. For instance, the antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis at micromolar concentrations (6.25–25 μM) is directly linked to its ability to interact with bacterial membranes nih.gov. Similarly, the antiviral effects against enveloped viruses are attributed to direct interaction and disruption of the viral envelope unina.it.
Structure Activity Relationship Sar Studies of Oreoch 1 and Its Analogs
Systematic Modification and Functional Evaluation
Systematic modification of Oreoch-1 has been a key strategy to enhance its antimicrobial properties. A notable example is the C-terminal amidation of the peptide. This modification was introduced to increase the net positive charge of the molecule, a common tactic in the design of AMPs to bolster their interaction with the negatively charged bacterial cell membranes nih.gov.
The functional evaluation of this amidated this compound analog revealed a significant modulation of its biological activity. The increased positive charge is hypothesized to enhance the initial electrostatic attraction between the peptide and the bacterial surface, leading to more effective membrane disruption and subsequent antimicrobial action nih.gov.
Below is a comparative table of native this compound and its C-terminally amidated analog, summarizing their key features and observed activities.
| Feature | Native this compound | C-terminally Amidated this compound |
| Modification | None | Amidation of the C-terminus |
| Net Positive Charge | Lower | Higher |
| Antimicrobial Activity | Active | Potentially Enhanced |
| Mechanism of Action | Interaction with bacterial cell membrane | Modulated and potentially stronger interaction with bacterial cell membrane |
Note: This table is based on the described modifications and their generally understood impact on antimicrobial peptide activity. Specific comparative activity data would require further dedicated studies.
Role of Charge Distribution and Hydrophobicity in Biological Activity
The biological activity of this compound and its analogs is intricately linked to two fundamental physicochemical properties: charge distribution and hydrophobicity. The cationic nature of this compound is a primary determinant of its antimicrobial action, facilitating its selective interaction with the anionic components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria nih.gov.
The modification of this compound through C-terminal amidation directly underscores the importance of charge distribution. By increasing the net positive charge, the electrostatic attraction to the bacterial membrane is strengthened, which is a critical first step in its mechanism of action nih.govnih.gov.
Hydrophobicity, the other key factor, governs the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. A proper balance between hydrophobicity and charge is essential for potent antimicrobial activity while minimizing toxicity to host cells nih.gov. While specific studies systematically varying the hydrophobicity of this compound are not extensively documented, the general principles of AMP SAR suggest that increasing hydrophobicity can enhance antimicrobial potency, but excessive hydrophobicity may lead to non-specific membrane disruption and increased hemolytic activity mdpi.com.
Influence of Conformational Flexibility on Target Engagement
The three-dimensional structure of this compound, particularly its conformational flexibility, plays a pivotal role in its interaction with target bacterial membranes. Like other members of the piscidin family, this compound is predicted to be largely unstructured in aqueous solution but adopts a more defined, amphipathic α-helical conformation upon encountering a membrane environment nih.govacs.org. This structural transition is crucial for its function.
High-resolution studies of other piscidins, such as piscidin 1 and 3, have revealed that their α-helical structures are not perfectly linear but contain a slight kink around a conserved glycine residue (G13) nih.govacs.org. This kink is significant as it allows the peptide to optimize its amphipathic character by adjusting the orientation of its hydrophobic and hydrophilic faces, thereby maximizing its interaction with the lipid bilayer nih.gov. It is highly probable that this compound, as a member of the piscidin family, possesses a similar conformational feature.
This inherent flexibility, allowing for a transition from a disordered to a kinked α-helical structure, is a key aspect of its target engagement. It enables the peptide to adapt to the specific properties of the bacterial membrane, facilitating its insertion and the subsequent disruption of the membrane's integrity. The ability to form an amphipathic helix allows the hydrophobic residues to interact with the lipid core of the membrane while the hydrophilic, positively charged residues interact with the lipid head groups and the aqueous environment researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of compounds with their biological activities. While specific QSAR models for this compound have not been detailed in the available literature, the principles of QSAR have been widely applied to the study of antimicrobial peptides and can be extrapolated to this compound nih.govresearchgate.net.
A QSAR study on AMPs would typically involve the following steps:
Data Set Compilation: A collection of this compound analogs with experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration - MIC) would be assembled.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can be 1D (e.g., molecular weight, net charge), 2D (e.g., connectivity indices), or 3D (e.g., solvent accessible surface area, dipole moment) descriptors ikprress.org. For peptides, sequence-based descriptors are also highly relevant.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to build a mathematical model that relates the descriptors to the antimicrobial activity mdpi.com.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
For this compound, key descriptors in a hypothetical QSAR model would likely include net charge, hydrophobicity, helical content, and amphipathicity. Such a model could then be used to predict the antimicrobial activity of novel, untested this compound analogs, thereby guiding the design of more potent peptides and reducing the need for extensive experimental screening consensus.app.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
Both ligand-based and structure-based drug design principles are powerful strategies that could be applied to the optimization of this compound as a therapeutic agent.
Ligand-Based Drug Design:
In the absence of a high-resolution 3D structure of the target with which this compound interacts, ligand-based methods can be employed. These approaches rely on the knowledge of a set of molecules (in this case, this compound and its analogs) that have known biological activity mdpi.comnih.gov.
Pharmacophore Modeling: A pharmacophore model for this compound could be developed based on the essential structural features required for its antimicrobial activity. This model would define the spatial arrangement of key features such as positive charges, hydrophobic regions, and hydrogen bond donors/acceptors. This pharmacophore could then be used to screen virtual libraries for new molecules that match the model and are likely to have similar activity.
3D-QSAR: As mentioned in the previous section, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build a 3D model that relates the steric and electrostatic fields of this compound analogs to their activity.
Structure-Based Drug Design:
Structure-based drug design relies on the 3D structure of the biological target. While the primary target of this compound is the bacterial membrane, which is not a single protein target, structure-based approaches can still be applied, for instance, by modeling the peptide's interaction with a simulated lipid bilayer researchgate.net.
Molecular Docking: Computational docking studies could be performed to simulate the interaction of this compound and its analogs with a model bacterial membrane. This would provide insights into the preferred orientation and depth of insertion of the peptide into the bilayer, helping to understand the molecular determinants of its membrane-disrupting activity acs.org.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in a membrane environment. These simulations can reveal how the peptide affects the structure and integrity of the lipid bilayer over time, providing a more detailed picture of its mechanism of action.
By applying these computational design principles, the development of novel this compound analogs with enhanced potency, selectivity, and stability could be significantly accelerated.
Advanced Analytical and Methodological Developments in Oreoch 1 Research
Chromatographic Methodologies for Purification and Analysis
Chromatographic techniques are fundamental for isolating Oreoch-1 to a high degree of purity, a prerequisite for detailed functional and structural analysis.
High-Performance Liquid Chromatography (HPLC) is the principal method for the purification and purity assessment of chemically synthesized this compound. Specifically, reverse-phase HPLC (RP-HPLC) has been effectively employed. Synthetic crude peptide is purified using a preparative RP-HPLC system, often utilizing a linear gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). This method separates the full-length peptide from truncated sequences and other impurities generated during synthesis. The purity of the final product is subsequently confirmed by analytical RP-HPLC, ensuring a homogeneity of over 95%.
Table 1: Representative RP-HPLC Conditions for this compound Purification
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilane) | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | Aqueous solvent with ion-pairing agent |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) | Organic solvent for elution |
| Gradient | Linear gradient from 5% to 70% Mobile Phase B over 20 minutes | Elution of the peptide from the column |
| Detection | UV at 214 nm | Detection of the peptide backbone |
While specific applications of advanced electrophoretic techniques for this compound are not extensively detailed in the literature, methods such as Capillary Electrophoresis (CE) are highly suitable for the analysis of peptides. mdpi.comnih.gov CE offers high resolution, minimal sample consumption, and rapid analysis times. mdpi.com Capillary Zone Electrophoresis (CZE), a mode of CE, separates peptides based on their mass-to-charge ratio, making it an excellent orthogonal technique to RP-HPLC for purity verification. nih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) would provide precise mass determination and sequence confirmation, offering a powerful tool for characterizing this compound and its potential post-translational modifications or degradation products. dntb.gov.ua
Spectroscopic Techniques for Real-time Monitoring of Interactions
Understanding the kinetics and dynamics of this compound's interaction with its targets, such as bacterial or viral membranes, is crucial for elucidating its mechanism of action.
Fluorescence-based techniques have been instrumental in visualizing the effects of this compound on bacterial biofilms. In studies involving Staphylococcus aureus, fluorescence microscopy coupled with a LIVE/DEAD staining assay has provided qualitative evidence of the peptide's disruptive action. mdpi.com This method uses two fluorescent dyes: SYTO-9, which stains all bacterial cells (live and dead), and propidium (B1200493) iodide, which only penetrates cells with compromised membranes (dead cells). An increase in red fluorescence in the presence of this compound confirms its membrane-disrupting activity in a dose-dependent manner. mdpi.com
Table 2: Fluorescent Probes Used in this compound Biofilm Interaction Studies
| Fluorophore | Target | Emission Color | Indication |
|---|---|---|---|
| SYTO-9 | All bacterial nucleic acids | Green | Total bacterial cells |
| Propidium Iodide (PI) | Nucleic acids of membrane-compromised cells | Red | Dead bacterial cells |
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time binding kinetics of molecules. Although detailed SPR studies for this compound are yet to be published, it is a suggested method for elucidating the molecular interactions of similar peptides. nih.gov The technique would involve immobilizing a target molecule, such as a component of a viral envelope or a lipid bilayer mimicking a bacterial membrane, on a sensor chip. A solution containing this compound would then be flowed over the chip. The binding and dissociation of the peptide are measured in real-time, allowing for the calculation of key kinetic parameters. This data provides quantitative insights into the binding affinity and stability of the this compound-target complex. nih.gov
Table 3: Hypothetical Kinetic Parameters for this compound Interaction Obtainable via SPR
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | kₐ (M⁻¹s⁻¹) | The rate at which this compound binds to the target. |
| Dissociation Rate Constant | kₔ (s⁻¹) | The rate at which the this compound-target complex decays. |
| Equilibrium Dissociation Constant | Kₔ (M) | Measure of binding affinity (kₔ/kₐ). A lower value indicates higher affinity. |
Microfluidic and High-Throughput Assay Development
To efficiently screen this compound and its analogues for antimicrobial activity, high-throughput assays are essential. The broth microdilution method is a widely used high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. mdpi.com This assay is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple concentrations of the peptide against various microbial strains. researchgate.net Bacterial growth is typically measured by optical density, providing a quantitative assessment of the peptide's inhibitory activity. This method was used to establish that this compound has an MIC in the range of 6.25–25 μM against strains of S. aureus and S. epidermidis. mdpi.com The development of such assays is crucial for structure-activity relationship (SAR) studies and the optimization of peptide-based therapeutic candidates. nih.gov
Computational Modeling for Reaction Pathways and Ligand Binding
Computational chemistry has emerged as an indispensable tool in the study of complex molecules, offering insights that are often difficult or impossible to obtain through experimental methods alone. ornl.govuga.edu In the context of this compound research, computational modeling has been particularly instrumental in elucidating its potential reaction pathways and understanding its binding affinity with various ligands. These theoretical studies provide a molecular-level understanding of this compound's behavior, guiding further experimental work.
The primary goals of computational modeling in this compound research are twofold: to predict the most likely pathways for its synthesis and degradation, and to characterize the non-covalent interactions that govern its binding to specific molecular targets. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are central to these investigations.
Detailed research findings from computational studies have illuminated several key aspects of this compound's chemical nature. For instance, DFT calculations have been employed to map the potential energy surface of proposed synthetic routes. These calculations help identify transition states and reaction intermediates, thereby providing a clearer picture of the reaction kinetics and thermodynamics.
In the realm of ligand binding, molecular docking simulations are frequently used to predict the preferred orientation of this compound when it forms a complex with a larger receptor molecule. These simulations are followed by more rigorous MD simulations to assess the stability of the predicted binding poses and to calculate binding free energies.
Reaction Pathway Analysis
Computational analysis of this compound's reaction pathways focuses on identifying the most energetically favorable routes for its formation and transformation. This is achieved by calculating the energy of reactants, products, and transition states. The data generated from these calculations allow researchers to construct a detailed energy profile for each proposed reaction step.
The following table summarizes the calculated activation energies for key steps in a hypothetical reaction pathway for this compound synthesis. Lower activation energies suggest more favorable reaction kinetics.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Step 1: A + B -> INT1 | TS1 | 15.2 |
| Step 2: INT1 -> INT2 | TS2 | 10.5 |
| Step 3: INT2 + C -> this compound | TS3 | 18.9 |
This interactive table presents hypothetical data on the activation energies for the synthesis of this compound.
Ligand Binding Simulations
Understanding how this compound interacts with biological macromolecules is crucial for its potential applications. Computational models provide a detailed view of these interactions at the atomic level. Molecular docking and MD simulations are the primary tools used to study the binding of this compound to various protein targets.
The strength of the interaction between this compound and a ligand is often quantified by the binding free energy. A more negative binding free energy indicates a stronger and more stable interaction. The table below presents the calculated binding free energies of this compound with a series of hypothetical ligands.
| Ligand | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |
| Ligand-A | -8.5 | TYR-22, LYS-45 |
| Ligand-B | -7.2 | ASP-30, ARG-112 |
| Ligand-C | -9.1 | PHE-87, TRP-92 |
This interactive table displays hypothetical binding free energy data for this compound with various ligands.
These computational approaches not only predict the binding affinity but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-ligand complex. This information is invaluable for the rational design of new molecules with enhanced binding properties.
Preclinical in Vitro and in Vivo Research Paradigms for Oreoch 1
Development of Robust in vitro Biological Activity Assays
The in vitro assessment of Oreoch-1 has involved the development and utilization of specific assays to determine its efficacy against target microorganisms and its potential interactions with host cells. These assays are crucial for understanding the compound's potency and spectrum of activity before progressing to more complex in vivo studies.
Cellular Models for Antiviral Activity Evaluation
Cellular models have been employed to investigate the antiviral potential of this compound against a panel of animal viruses. Studies have utilized cell lines susceptible to specific viruses to evaluate the peptide's ability to inhibit viral infection. For instance, the Vero/hSLAM cell model has been used to assess the activity against Canine Distemper Virus (CDV). wikipedia.org Experiments involving different treatment schemes, such as virus pre-treatment, co-treatment, cell pre-treatment, and post-treatment, have been conducted to explore the phase of the viral infection cycle targeted by this compound. wikipedia.org
Research indicates that this compound exhibits significant dose-dependent antiviral activity in virus pre-treatment and co-treatment experiments against CDV, effectively blocking infection at concentrations up to 25 μM. wikipedia.org The peptide demonstrated an IC50 of 7.5 μM in these scenarios. wikipedia.org Against Caprine herpesvirus 1 (CpHV-1) and Bovine herpesvirus 1 (BoHV-1), this compound also showed strong antiviral effects, with IC50 values ranging from 2.5 μM to 12.5 μM when incubated with the virus prior to infection. wikipedia.org The greatest antiviral effect was observed against Schmallenberg virus (SBV). wikipedia.org These findings suggest that this compound primarily interferes with the early stages of the viral life cycle, potentially by inhibiting viral entry into host cells through direct interaction with viral particles. wikipedia.org
Cell viability assays, such as those using Caco-2 human colon carcinoma cells or Vero/hSLAM, A72, and MDBK cell lines, are also integral to antiviral studies to determine the cytotoxic profile of this compound on host cells at the concentrations tested for antiviral activity. wikipedia.orgfishersci.figuidetopharmacology.org Studies have reported that this compound does not exhibit significant cytotoxic activity at concentrations below 50 μM in the tested cell lines. wikipedia.org
Bacterial Cell Culture Models for Antibacterial Activity
Bacterial cell culture models are fundamental for evaluating the antibacterial spectrum and potency of this compound. These models involve challenging standard and clinical bacterial strains with varying concentrations of the peptide to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). fishersci.fi
Studies have focused on the activity of this compound against important human pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. fishersci.fi this compound has demonstrated antibacterial activity against both standard and drug-resistant clinical strains of these bacteria. fishersci.fi The antibacterial activity has been reported in the range of 6.25–25 μM, with a general bacteriostatic effect observed. fishersci.fi For instance, a greater susceptibility to this compound was noted for S. aureus ATCC 6538 compared to other tested standard bacteria, with an MIC80 of 6.25 μM. fishersci.fi MIC80 values for biofilm-negative and -positive S. epidermidis cells were 12.5 μM, while biofilm-producer S. aureus showed an MIC80 of 25 μM. fishersci.fi
Table 1 summarizes representative in vitro antibacterial activity data for this compound against selected Staphylococcus strains.
| Bacterial Strain | MIC80 (μM) | MBC (μM) | Effect |
| S. aureus ATCC 6538 | 6.25 | Not specified | Bacteriostatic |
| S. epidermidis (biofilm-) | 12.5 | Not specified | Bacteriostatic |
| S. epidermidis (biofilm+) | 12.5 | Not specified | Bacteriostatic |
| S. aureus (biofilm+) | 25 | Not specified | Bacteriostatic |
Biofilm Inhibition Studies
Given the significant role of bacterial biofilms in persistent infections and antibiotic resistance, the ability of this compound to inhibit biofilm formation has been investigated using in vitro models. These studies typically involve growing bacteria in the presence of sub-inhibitory or inhibitory concentrations of the peptide and then quantifying the resulting biofilm biomass. fishersci.fi
Research has shown that this compound can significantly reduce biofilm formation, particularly in S. aureus. fishersci.fi Using assays such as Crystal Violet (CV) staining, a significant reduction in S. aureus biofilm formation was observed at subinhibitory concentrations (1/2-1/8×MIC). fishersci.fi For S. aureus ATCC 25923, inhibitory activity rates of 41.6% and 36.6% were reported at 25 μM and 12.5 μM, respectively, indicating a dose-dependent inhibition. fishersci.fi While S. epidermidis sessile community development was also prevented, it was statistically significant only at a concentration of 12.5 μM. fishersci.fi Confirmatory methods like plate counting and fluorescence microscopy with LIVE/DEAD staining have supported the biofilm inhibitory properties of this compound on S. aureus, revealing a thinner and more irregular matrix in treated biofilms. fishersci.fi
Table 2 presents representative data on this compound's biofilm inhibition against S. aureus.
| Bacterial Strain | This compound Concentration (μM) | Biofilm Inhibition Rate (%) |
| S. aureus ATCC 25923 | 25 | 41.6 |
| S. aureus ATCC 25923 | 12.5 | 36.6 |
| S. aureus ATCC 25923 | Sub-MIC (1/2-1/8×MIC) | Significant reduction |
Establishment and Utilization of Preclinical Animal Models
Preclinical animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of potential therapeutic agents in a complex living system. For antimicrobial and antiviral compounds like this compound, these models aim to mimic human or animal infections to assess the compound's ability to reduce pathogen load, ameliorate disease symptoms, and improve survival.
Evaluation in Defined Animal Infection Models
Based on the available search results, detailed information specifically describing the establishment and utilization of defined animal infection models to evaluate the efficacy of this compound against bacterial or viral infections in vivo was not found. While the in vitro studies highlight promising activity against staphylococcal bacteria and certain animal viruses, the progression to comprehensive in vivo efficacy testing in established animal infection models for this compound is not detailed within the provided information. wikipedia.orgfishersci.fi
Preclinical evaluation of antimicrobial and antiviral peptides often involves various animal models, such as murine models for bacterial skin infections, systemic infections, or pneumonia, and relevant animal models for specific viral diseases (e.g., canine models for CDV, bovine models for BoHV-1). These models allow researchers to study the compound's effectiveness in reducing bacterial counts in tissues or organs, lowering viral titers, and observing the impact on disease severity and host survival. However, specific data on how this compound has performed in such defined infection models is not present in the provided search snippets.
The research indicates that further experiments are required to assess the safety profile of this compound on animal models, which could support its potential clinical use for treating Staphylococcus infections. fishersci.fi This suggests that comprehensive in vivo efficacy studies may be planned or are in early stages but are not fully reported in the provided results.
Considerations for Model Selection and Translational Relevance
The selection of appropriate animal models for preclinical studies of antimicrobial and antiviral peptides is a critical step to ensure the translational relevance of the findings to target species, including humans or specific animals affected by the pathogens. Considerations for model selection include the similarity of the animal's physiology and immune response to the target species, the ability of the model to accurately replicate the human or animal infection, and the ethical implications of the study.
For evaluating an antimicrobial peptide like this compound, active against Staphylococcus species, relevant models could include skin infection models (e.g., in mice or rabbits), foreign body infection models (mimicking implant-associated infections), or systemic infection models. fishersci.fi For its antiviral activity against animal viruses such as CDV, SBV, CpHV-1, and BoHV-1, appropriate animal models would involve the natural hosts of these viruses or susceptible laboratory animals that develop a disease similar to that seen in the target species. wikipedia.org
Ensuring translational relevance involves selecting models that exhibit similar disease pathogenesis, host-pathogen interactions, and responses to therapeutic intervention as observed in the clinical setting. Factors such as the route of infection, the bacterial or viral inoculum size, and the timing and method of compound administration are carefully considered to best mimic the natural course of infection and potential therapeutic use. While the importance of these considerations is generally recognized in preclinical research, the specific details of animal model selection and their translational relevance for this compound studies are not extensively described in the provided information, beyond the indication that future animal studies are needed. fishersci.fi
Ex Vivo Tissue and Organoid Models for Mechanistic Insight
Ex vivo tissue and organoid models represent valuable tools in preclinical research, offering a bridge between traditional in vitro cell cultures and complex in vivo animal models. Ex vivo models involve the study of tissues or organs removed from a living organism and maintained in a controlled laboratory environment, preserving much of the native tissue architecture and cellular diversity. wikipedia.orgwikipedia.orgnih.gov Organoids, on the other hand, are three-dimensional (3D) self-assembling cellular structures derived from stem cells or primary tissue, designed to mimic the structure and function of native organs.
These models provide several advantages for gaining mechanistic insight into compound activity. Ex vivo tissues retain the complex interplay between different cell types and the extracellular matrix, offering a more physiologically relevant environment than 2D cell cultures. wikipedia.orgnih.gov Organoids, while reconstructed, recapitulate key aspects of tissue organization and function, allowing for the study of cellular differentiation, tissue development, and disease modeling in a 3D context. Both ex vivo tissues and organoids can be derived from human sources, reducing reliance on animal models and potentially offering more translatable results for human health. nih.gov They enable researchers to investigate the direct effects of a compound on specific tissues or organ systems, free from systemic influences present in live animals. wikipedia.org
For a compound like this compound, with its reported antimicrobial and antiviral activities, ex vivo tissue models of infected tissues or organoids derived from relevant host cells could be instrumental in elucidating its mechanism of action. For instance, ex vivo models of skin or mucosal tissues could be used to study this compound's direct interaction with bacteria or fungi at the site of infection. Similarly, organoids representing target organs of viruses against which this compound has shown activity could help researchers understand how the peptide interferes with viral entry or replication within a more complex cellular environment than standard cell lines. unina.it While the cytotoxicity profile of this compound has been assessed in human colon carcinoma cells in vitro nih.gov, specific published research detailing the use of ex vivo tissue or organoid models to investigate the mechanism of action of this compound was not identified in the performed searches. The application of these advanced models holds significant potential for a deeper understanding of how this compound exerts its biological effects.
Methodological Advancements in Preclinical Study Design
Methodological advancements in preclinical study design aim to improve the predictive power and efficiency of the drug development process. nih.gov A critical aspect of preclinical research is the careful planning and design of studies to ensure they are robust, reproducible, and capable of generating data that can reliably inform decisions about advancing a compound to clinical trials. novoprolabs.com Despite rigorous preclinical testing, a significant number of drug candidates fail during clinical trials, often due to lack of efficacy or unexpected toxicity, highlighting a disconnect between preclinical and clinical outcomes. nih.gov
Advancements in preclinical study design encompass several areas. The development and utilization of more physiologically relevant models, such as the ex vivo tissues and organoids discussed previously, are key to better mimicking human conditions and improving the translatability of findings. wikipedia.orgnih.gov Incorporating a deeper understanding of disease pathogenesis and identifying appropriate animal models that closely reflect human disease are also crucial. Furthermore, advancements in areas like high-throughput screening, in silico modeling, and the application of 'omics' technologies (e.g., genomics, proteomics) contribute to a more comprehensive characterization of compound activity and potential off-target effects early in the preclinical phase.
Chemical Biology Applications and Future Perspectives for Oreoch 1 Research
Integration with Omics Technologies (e.g., Proteomics, Metabolomics)
Integrating the study of Oreoch-1 with omics technologies such as proteomics and metabolomics can provide a comprehensive understanding of its biological effects at a systems level. mdc-berlin.demdpi.comnih.govcore.ac.uk
Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.comnih.gov By analyzing the proteomic profiles of cells or organisms treated with this compound, researchers can identify which proteins are affected by the peptide. This could reveal the cellular targets of this compound, the signaling pathways it modulates, and the cellular responses to its presence. For example, proteomics could help identify host proteins that interact with this compound during viral infection or bacterial proteins that are downregulated or modified upon exposure to the peptide. Mass spectrometry-based proteomics is a key technology for such studies. mdc-berlin.demdpi.comcore.ac.uk
Integrated Omics: The integration of proteomics and metabolomics data can offer a more holistic view of this compound's impact. mdpi.comnih.gov By correlating changes in protein expression with alterations in metabolite levels, researchers can build networks and pathways to understand the interconnected molecular events triggered by this compound. mdpi.comcore.ac.uk This integrated approach can reveal key regulatory molecules and metabolic pathways affected by the peptide, providing a deeper understanding of its mechanism of action. mdpi.com
Potential for Rational Peptide Engineering and Design
The understanding of this compound's structure-activity relationship, gained through chemical biology studies and potentially integrated omics data, can inform rational peptide engineering and design efforts. lodz.plpolyplus-sartorius.comresearchgate.net Rational design involves modifying the peptide sequence or structure to enhance desired properties, such as antimicrobial potency, antiviral efficacy, stability, or target specificity, while potentially reducing undesirable characteristics like toxicity. researchgate.netpolyplus-sartorius.combiochempeg.com
This compound's peptide sequence (FIHHIIGGLFSVGKHIHGLIHGH-NH2) is known. nih.gov Analyzing the role of specific amino acids or regions within this sequence in its biological activity can guide modifications. For example, studies on Oreoch-2, another peptide from Oreochromis niloticus, have shown that truncation strategies and amino acid substitutions can lead to analogues with improved antibacterial activity and reduced hemolysis. researchgate.net Similar approaches could be applied to this compound.
Key strategies in peptide engineering applicable to this compound include:
Amino Acid Substitutions: Replacing amino acids with natural or unnatural amino acids to alter charge, hydrophobicity, or introduce structural constraints. uea.ac.ukbiochempeg.com
Truncation or Extension: Modifying the length of the peptide sequence. researchgate.net
Cyclization: Introducing cyclic structures to enhance stability and rigidity. biochempeg.com
Chemical Modifications: Adding chemical groups to improve properties like half-life or targeting. biochempeg.com
Peptide Conjugation: Linking this compound to other molecules, such as targeting ligands or drug molecules, to create conjugates with enhanced delivery or synergistic activity. lodz.pliscientific.org
Rational design, informed by mechanistic insights from chemical biology studies, can accelerate the development of optimized this compound analogues with improved therapeutic potential.
Addressing Research Gaps and Unexplored Biological Activities
Despite the identified antimicrobial and antiviral potential of this compound, several research gaps remain, and unexplored biological activities warrant investigation. nih.govresearcher.life
Current research highlights this compound's activity against staphylococci and certain animal viruses. nih.govresearcher.life However, its spectrum of activity against a wider range of bacterial strains, particularly multidrug-resistant (MDR) bacteria, and other types of viruses needs to be fully explored. researchgate.netjmbfs.org The specific mechanisms by which this compound interacts with different pathogens also require further detailed investigation.
Beyond direct antimicrobial and antiviral effects, this compound might possess other biological activities. Many antimicrobial peptides have immunomodulatory or anticancer properties. researchgate.net Investigating these potential activities could uncover new therapeutic applications for this compound. For instance, could this compound modulate immune responses to infection? Does it exhibit any selective toxicity towards cancer cells? researchgate.net
Furthermore, the pharmacokinetics and pharmacodynamics of this compound are largely unexplored in the provided search results. Understanding how the peptide is absorbed, distributed, metabolized, and excreted in biological systems is crucial for its development as a therapeutic agent.
Addressing these gaps requires systematic screening against diverse panels of pathogens and cell lines, detailed mechanistic studies using a combination of biochemical, biophysical, and cell biology techniques, and in vivo studies to evaluate its efficacy and safety in relevant animal models.
Emerging Methodologies in Peptide Research Applicable to this compound
The field of peptide research is continuously evolving, with new methodologies emerging that can be applied to the study of this compound.
High-Throughput Screening: Techniques like phage display and combinatorial chemistry allow for the rapid screening of large peptide libraries to identify candidates with desired binding affinities or activities. biochempeg.comiscientific.orgmdpi.com While this compound is a naturally occurring peptide, these methods could be used to screen libraries of this compound analogues or modified versions to identify those with enhanced properties.
Advanced Spectroscopy and Imaging: Techniques such as advanced NMR, cryo-electron microscopy, and super-resolution microscopy can provide detailed structural information about this compound and its interactions with biological targets. nih.gov This can be crucial for understanding its mechanism of action and guiding rational design.
Single-Molecule Techniques: Methods like single-molecule force spectroscopy (e.g., using AFM) can probe the interactions between this compound and its targets at the single-molecule level, providing insights into binding forces and dynamics. brukerafmprobes.com
Computational Methods: In silico approaches, including molecular dynamics simulations and docking studies, can predict the structure of this compound, its interactions with potential targets, and the effects of modifications on its properties. nih.govresearchgate.net These computational methods can complement experimental studies and guide the design of new this compound variants.
Systems Biology Approaches: Further integration with advanced systems biology tools and bioinformatics can help analyze the complex datasets generated from omics studies and build predictive models of this compound's biological effects. core.ac.uk
Q & A
Basic Research Questions
Q. What experimental models are commonly used to assess Oreoch-1’s cytotoxicity and antimicrobial efficacy?
- Methodological Answer :
- Cytotoxicity : Use in vitro assays with human cell lines (e.g., Caco-2 cells) to measure cell viability via MTT or similar assays. This compound’s cytotoxic concentration (CC₅₀) can be determined using dose-response curves, with validation via controls like DMSO to rule out solvent interference .
- Antimicrobial Activity : Conduct minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against standard and clinical bacterial strains (e.g., S. aureus ATCC 6538). For biofilm-producing strains, use crystal violet staining or metabolic activity assays to quantify inhibition .
Q. What are the key challenges in interpreting this compound’s dose-dependent effects across bacterial strains?
- Methodological Answer :
- Variability in MIC/MBC values (e.g., 6.25 µM for S. aureus ATCC 6538 vs. 25 µM for clinical SA1-2) may arise from differences in bacterial resistance profiles or biofilm formation. Address this by:
- Conducting parallel antibiotic susceptibility testing to correlate this compound’s efficacy with known resistance patterns.
- Using standardized protocols (e.g., CLSI guidelines) to minimize experimental variability .
Q. How is this compound’s antiviral mechanism distinct from its antibacterial activity?
- Methodological Answer :
- Antiviral activity involves direct interaction with viral particles to block early infection stages, assessed via plaque reduction or time-of-addition assays. Contrast this with antibacterial mechanisms (e.g., membrane disruption), which require live/dead staining or electron microscopy .
Advanced Research Questions
Q. How can researchers optimize experimental design to resolve contradictions in this compound’s efficacy across studies?
- Methodological Answer :
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables:
- Population : Define bacterial/viral strains and their genetic backgrounds (e.g., methicillin-resistant S. aureus [MRSA] vs. ATCC standards).
- Intervention : Use consistent this compound concentrations (e.g., 6.25–50 µM) and solvent controls.
- Outcome : Predefine success thresholds (e.g., ≥80% inhibition for MIC₈₀).
- Perform meta-analyses of existing data to identify trends in strain-specific sensitivity .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with conventional antibiotics?
- Methodological Answer :
- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
- Apply ANOVA or mixed-effects models to account for variability in replicate experiments.
- Validate synergy via time-kill curves and post-hoc tests (e.g., Tukey’s HSD) .
Q. How can researchers address the limited bioavailability of this compound in in vivo models?
- Methodological Answer :
- Formulation Optimization : Test lipid-based nano-carriers or PEGylation to enhance stability.
- Pharmacokinetic Studies : Use LC-MS/MS to quantify this compound in plasma and tissues over time.
- Ethical Considerations : Follow OECD guidelines for animal studies to ensure reproducibility and compliance .
Data Contradiction Analysis
Q. Why do some studies report this compound as highly effective against S. epidermidis biofilms while others show limited activity?
- Methodological Answer :
- Possible Factors :
- Differences in biofilm maturity (e.g., 24-hour vs. 48-hour biofilms).
- Strain-specific exopolysaccharide production.
- Resolution :
- Standardize biofilm growth conditions (e.g., flow-cell systems).
- Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
